cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone

Catalog No.
S3325994
CAS No.
478261-58-4
M.F
C14H16N2O
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl...

CAS Number

478261-58-4

Product Name

cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone

IUPAC Name

cyclopropyl-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C14H16N2O/c17-14(12-8-9-12)16-10-4-7-13(15-16)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2

InChI Key

CUIJWUQZLVJYRF-UHFFFAOYSA-N

SMILES

C1CC(=NN(C1)C(=O)C2CC2)C3=CC=CC=C3

Canonical SMILES

C1CC(=NN(C1)C(=O)C2CC2)C3=CC=CC=C3
Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone is an organic compound that has gained significant attention in scientific research due to its unique properties that make it a versatile compound for various applications. This paper provides an in-depth analysis of the compound, including its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of research.
Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone, also known as CPDP, is a ring cyclized pyridylketone compound. It was first synthesized and described in the 1970s as an inhibitor of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like dopamine and serotonin. Since then, CPDP has been studied for its potential therapeutic uses in neurodegenerative diseases, cancer, and cardiovascular diseases.
CPDP has a molecular formula of C16H14N2O and a molecular weight of 250.30 g/mol. It is a yellowish powder with a melting point of 197-199 °C. The compound is soluble in hot ethanol and methanol and slightly soluble in water. It has a log P value of 2.36, indicating moderate lipophilicity. The compound has been studied for its various physical and chemical properties, such as its crystal structure, solubility, and stability.
CPDP can be synthesized through different methods, including condensation reactions between 3-phenyl-4-chloro-5,6-dihydropyridazine and cyclohexanone. This reaction produces a racemic mixture of CPDP, which can be separated into its enantiomers using chiral HPLC. The enantiomers of CPDP have distinct activities and different binding characteristics to monoamine oxidase. The compound can also undergo further modifications, including sulfonation, methylation, and fluorination.
Several analytical techniques can be used to study CPDP, including HPLC, LC-MS, NMR spectroscopy, X-ray crystallography, and thermal analysis. These methods can be used to determine the purity, identity, and structural properties of the compound. Additionally, computational methods, such as molecular docking and molecular dynamics simulations, can be used to study the interactions of CPDP with its target proteins and predict their binding modes.
CPDP has been shown to have various biological activities, including inhibition of monoamine oxidase, induction of apoptosis, and modulation of neurotransmitter release. The compound has been studied for its potential therapeutic effects in several diseases, including Parkinson's disease, Alzheimer's disease, cancer, and cardiovascular diseases. CPDP has also been shown to modulate the immune response and reduce inflammation in animal models.
CPDP has been shown to be relatively safe and non-toxic in scientific experiments. The compound has a low acute toxicity, and no significant adverse effects have been reported in animal studies at doses below 200 mg/kg. However, further studies are needed to determine the long-term effects and potential toxicity of the compound in humans.
CPDP has potential applications in several scientific experiments, including drug discovery, chemical biology, and pharmacology. The compound can be used as a lead compound for drug development, as well as a tool compound for studying the mechanism of action of monoamine oxidase inhibitors. CPDP can also be used as a molecular probe for studying protein-ligand interactions and protein folding.
CPDP is currently an active area of research in several fields, including medicinal chemistry, pharmacology, and chemical biology. The compound has been studied extensively for its potential therapeutic effects, as well as its structural and functional properties. Several studies have focused on the synthesis and characterization of CPDP and its derivatives, as well as their biological activities and pharmacokinetic properties.
CPDP has potential implications in several fields of research and industry, including drug discovery, chemical biology, and materials science. The compound can be used as a starting point for developing new drugs with improved efficacy and selectivity. CPDP can also be used as a building block for designing new materials with unique structural and functional properties.
Despite its promising properties, CPDP has certain limitations that need to be addressed in future research. For example, the compound has low water solubility, which may limit its bioavailability and therapeutic efficacy. Additionally, the long-term safety and toxicity of the compound need to be studied in more detail. Future research can focus on developing new derivatives of CPDP with improved pharmacological properties and reduced toxicity. Furthermore, CPDP can be used as a starting point for designing new inhibitors of monoamine oxidase with improved selectivity and efficacy.
In summary, Cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone is a versatile organic compound with significant potential in various fields of scientific research and industry. The compound has unique physical, chemical, and biological properties that make it a promising candidate for drug discovery and materials science. Future research can focus on addressing the limitations of CPDP and developing new derivatives with improved pharmacological properties and reduced toxicity.

XLogP3

2

Dates

Modify: 2023-08-19

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